Cas no 1070969-17-3 (Ilaprazole-d3)

Ilaprazole-d3 化学的及び物理的性質
名前と識別子
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- 1H-Benzimidazole, 2-[[[4-(methoxy-d3)-3-methyl-2-pyridinyl]methyl]sulfinyl]-6-(1H-pyrrol-1-yl)-
- Ilaprazole-d3
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- インチ: 1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3
- InChIKey: HRRXCXABAPSOCP-BMSJAHLVSA-N
- SMILES: S(C1=NC2=CC=C(N3C=CC=C3)C=C2N1)(=O)CC1N=CC=C(OC([2H])([2H])[2H])C=1C
Ilaprazole-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I266402-10mg |
Ilaprazole-d3 |
1070969-17-3 | 10mg |
$ 1608.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488066-1mg |
Ilaprazole-d3, |
1070969-17-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
TRC | I266402-1mg |
Ilaprazole-d3 |
1070969-17-3 | 1mg |
$ 205.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488066-1 mg |
Ilaprazole-d3, |
1070969-17-3 | 1mg |
¥2,858.00 | 2023-07-11 |
Ilaprazole-d3 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Ilaprazole-d3に関する追加情報
Ilaprazole-d3: A Comprehensive Overview
Ilaprazole-d3, with the CAS number 1070969-17-3, is a compound that has garnered significant attention in the field of chemical research and development. This compound is a derivative of ilaprazole, which is known for its unique properties and applications in various industries. The addition of deuterium in the form of d3 introduces distinct characteristics that make it valuable for specialized studies and applications.
The structural composition of Ilaprazole-d3 plays a crucial role in its functionality. Recent studies have highlighted the importance of deuterium substitution in enhancing the stability and bioavailability of compounds. By replacing specific hydrogen atoms with deuterium, researchers have observed improved pharmacokinetic profiles, making it a promising candidate for drug development. This modification not only enhances the compound's stability but also reduces the potential for metabolic degradation, which is a critical factor in pharmaceutical research.
In terms of synthesis, Ilaprazole-d3 is typically produced through advanced chemical processes that ensure high purity and consistency. The synthesis involves precise control over reaction conditions to achieve the desired deuterium substitution pattern. Researchers have employed various methodologies, including catalytic hydrogenation and isotopic exchange, to synthesize this compound efficiently. These advancements in synthetic chemistry have significantly contributed to the scalability and cost-effectiveness of producing Ilaprazole-d3 on an industrial scale.
The applications of Ilaprazole-d3 are diverse and span across multiple disciplines. In the pharmaceutical industry, it serves as a valuable tool for studying drug metabolism and pharmacokinetics. Its deuterated form allows researchers to track the compound's behavior within biological systems with greater precision, providing insights into its efficacy and safety profiles. Additionally, Ilaprazole-d3 has found applications in analytical chemistry, where it is used as an internal standard for mass spectrometry analyses, ensuring accurate quantification of target compounds.
Recent advancements in computational chemistry have further enhanced our understanding of Ilaprazole-d3's properties. Through molecular modeling and simulations, researchers have been able to predict its interactions with biological systems at an atomic level. These computational studies have provided valuable insights into its binding affinities, selectivity, and potential off-target effects, paving the way for more targeted drug design strategies.
In conclusion, Ilaprazole-d3, with its unique properties and versatile applications, continues to be a focal point in chemical research. Its role in advancing drug development and analytical techniques underscores its importance in modern science. As research progresses, we can expect further innovations that will expand the utility of this compound across various fields.
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